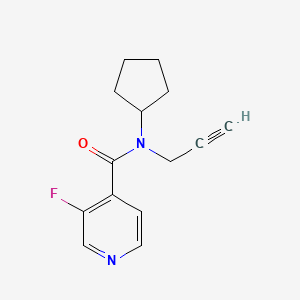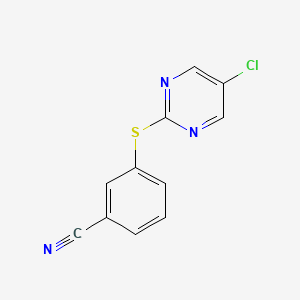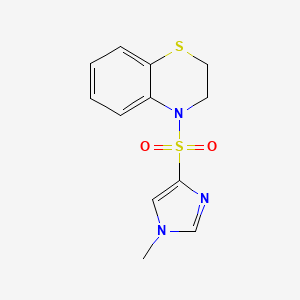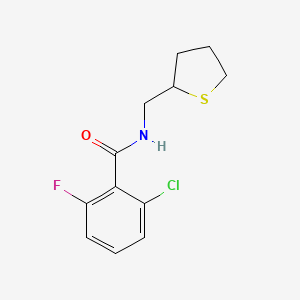![molecular formula C13H22N2O2 B7583141 N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583141.png)
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a spirocyclic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.4]nonane-7-carboxamide.
作用機序
The mechanism of action of N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which may improve cognitive function. It has also been found to bind to certain receptors in the brain, which may have an effect on neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has been found to have various biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties, which may be due to its ability to inhibit the activity of certain enzymes and receptors in microbial and fungal cells. It has also been found to have antitumor properties, which may be due to its ability to induce apoptosis in tumor cells.
実験室実験の利点と制限
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It has also been found to have low toxicity, which makes it safe to use in lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and pain. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs based on this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
合成法
The synthesis of N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has been achieved using various methods. One of the commonly used methods is the reaction of 3-methylcyclobutanone with 2-amino-1,3-propanediol in the presence of triethylamine and acetic anhydride. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 3-methylcyclobutanone with 2-aminoethanol in the presence of acetic acid and the reaction of 3-methylcyclobutanone with 2-amino-2-methyl-1-propanol in the presence of sodium hydride.
科学的研究の応用
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, it has been investigated for its potential as a painkiller and anti-inflammatory agent.
特性
IUPAC Name |
N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-6-11(7-10)14-12(16)15-4-2-13(8-15)3-5-17-9-13/h10-11H,2-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMILSJDLWOMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)N2CCC3(C2)CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)



![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583096.png)


![3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7583126.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583149.png)

![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7583159.png)
![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583174.png)
![6-Chloro-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583177.png)
![2-(2-methylsulfonylphenyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583178.png)